Ethyl 2-acetyl-3-oxooctanoate
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Overview
Description
Ethyl 2-acetyl-3-oxooctanoate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes both an acetyl group and an oxo group, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxooctanoate can be synthesized through various methods. One common synthetic route involves the esterification of acetoacetic acid with ethanol, followed by a series of reactions to introduce the acetyl and oxo groups. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-acetyl-3-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-oxooctanoate involves its interaction with various molecular targets and pathways. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of an acetyl group.
Ethyl 3-oxobutanoate: Similar but with a shorter carbon chain.
Uniqueness
Ethyl 2-acetyl-3-oxooctanoate is unique due to its combination of acetyl and oxo groups, which provide it with distinct reactivity and versatility in chemical syntheses. This makes it a valuable intermediate for the production of a wide range of chemical compounds .
Properties
CAS No. |
60462-02-4 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-oxooctanoate |
InChI |
InChI=1S/C12H20O4/c1-4-6-7-8-10(14)11(9(3)13)12(15)16-5-2/h11H,4-8H2,1-3H3 |
InChI Key |
IMBGUKJEVQHNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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